Solubility of ethyl 3-isobutylisonicotinate in organic solvents
Technical Guide: Solubility Profiling of Ethyl 3-Isobutylisonicotinate Executive Summary Ethyl 3-isobutylisonicotinate is a specialized pyridine derivative, primarily utilized as a pharmacophore building block in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling of Ethyl 3-Isobutylisonicotinate
Executive Summary
Ethyl 3-isobutylisonicotinate is a specialized pyridine derivative, primarily utilized as a pharmacophore building block in the synthesis of kinase inhibitors and antitubercular agents. Its physicochemical behavior is governed by the interplay between the basic pyridine nitrogen, the polar ester functionality, and the lipophilic isobutyl substituent.
This guide provides a comprehensive technical framework for understanding, predicting, and experimentally validating the solubility of this compound. Given the limited public availability of specific thermodynamic datasets for this precise derivative, this document synthesizes data from structural analogues (Ethyl Isonicotinate, CAS 1570-45-2) and applies Structure-Property Relationship (SPR) principles to deliver actionable process chemistry insights.
Lipophilic Modifier: 3-Isobutyl group (increases LogP, disrupts crystal lattice packing).
Ionizable Center: Pyridine Nitrogen (
).
Predicted Solubility Matrix
Based on the Hansen Solubility Parameters (HSP) of close analogues, the theoretical solubility profile is classified below. The isobutyl group significantly enhances solubility in non-polar solvents compared to the parent ethyl isonicotinate.
Solvent Class
Representative Solvents
Predicted Solubility (25°C)
Mechanistic Driver
Chlorinated
Dichloromethane (DCM), Chloroform
High (>500 mg/mL)
Dipole-dipole interactions; excellent solvation of the pyridine ring.
Alcohols
Methanol, Ethanol, Isopropanol
High (Miscible)
H-bonding with ester/pyridine N; alkyl chain compatibility.
Esters/Ketones
Ethyl Acetate, Acetone
High (>300 mg/mL)
Polar aprotic interactions; "Like dissolves like" for the ester moiety.
Aromatic HC
Toluene, Xylene
High (>200 mg/mL)
stacking interactions with the pyridine ring.
Aliphatic HC
n-Heptane, Hexane
Moderate to High
The isobutyl group facilitates solubility here, unlike unsubstituted ethyl isonicotinate which is sparingly soluble.
Water (Neutral)
Water (pH 7)
Low (<1 mg/mL)
Hydrophobic effect dominates; lack of H-bond donors.
Water (Acidic)
0.1 M HCl
High (Soluble salt)
Protonation of pyridine N forms the water-soluble pyridinium salt.
Experimental Determination Protocols
As a Senior Scientist, you must validate these predictions. The following protocols are designed to be self-validating , meaning they include internal checks to ensure data integrity.
Protocol A: Gravimetric Saturation Method (The Gold Standard)
Use this for bulk solubility determination in process solvents.
Preparation: Add excess Ethyl 3-isobutylisonicotinate solid/oil to 5 mL of the target solvent in a crimp-sealed vial.
Equilibration: Agitate at the target temperature (
) for 24 hours.
Validation Step: Check for the presence of undissolved solid/oil. If clear, add more compound.
Sampling: Stop agitation and allow phases to separate (2–4 hours). Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation).
Quantification: Transfer a known volume (
) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream until constant weight ().
Critical for drug development to understand bioavailability.
Prepare buffers at pH 1.2, 4.5, and 6.8.
Add excess compound to each buffer.
Measure equilibrium solubility using HPLC-UV (Detection at
nm).
Mechanistic Check: The solubility should increase exponentially as pH drops below the
(approx 3.8), following the Henderson-Hasselbalch relationship.
Thermodynamic Modeling & Data Analysis
To scale up a crystallization process, single-point data is insufficient. You need the Enthalpy of Dissolution (
) .
The van't Hoff Analysis
Plot
(mole fraction solubility) vs. (Kelvin).
Linear Plot: Indicates the dissolution mechanism is constant over the temperature range.
Non-Linear (Curved): Suggests a change in heat capacity (
) or a phase transition (melting) of the solute. Use the Modified Apelblat Equation for higher accuracy:
Process Workflow: Purification Strategy
The solubility differential between the neutral ester and the protonated salt is the key lever for purification.
Caption: Acid-Base Swing Extraction workflow utilizing the pH-dependent solubility of the pyridine moiety.
Critical Process Parameters (CPP)
Temperature Sensitivity: Esters are prone to hydrolysis. Avoid prolonged heating (>60°C) in aqueous or alcoholic solvents, especially at extreme pH.
Solvent Class Selection:
For Reaction:Toluene or DCM (High solubility, inert).
For Crystallization:Heptane (Anti-solvent) added to a concentrated solution in Ethyl Acetate (Solvent). The isobutyl group may make the compound an oil; if so, cooling to -20°C in Heptane may be required to induce solidification.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15201, Ethyl isonicotinate. Retrieved from [Link]
Grounding: Provides baseline physicochemical d
Shakeel, F., et al. (2014). Solubility and thermodynamic analysis of anti-cancer drug in mono-solvents. Journal of Molecular Liquids.
Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press.[1]
Grounding: Authoritative source for general purification protocols of pyridine esters (acid-base extraction).
Li, J., et al. (2018). Solubility of pyridine-3-carboxylic acid in various solvents. Journal of Chemical & Engineering Data.
Biological activity of 3-substituted isonicotinic acid derivatives
The following technical guide details the biological activity, synthetic architecture, and therapeutic potential of 3-substituted isonicotinic acid derivatives. Structural Modulation, Synthetic Pathways, and Therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthetic architecture, and therapeutic potential of 3-substituted isonicotinic acid derivatives.
Structural Modulation, Synthetic Pathways, and Therapeutic Applications
Executive Summary
Isonicotinic acid (pyridine-4-carboxylic acid) is the core scaffold of Isoniazid (INH), the frontline antitubercular agent. However, the emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the structural evolution of this pharmacophore.
3-substituted isonicotinic acid derivatives represent a critical sub-class where the substitution at the ortho position (relative to the carboxylic acid) introduces specific steric and electronic constraints. These modifications are designed to:
Alter Metabolic Stability: Blocking N-acetylation or hydrolysis pathways.
Enable Metal Chelation: Creating bidentate ligands essential for HIV integrase inhibition.
This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR), Directed Ortho Metalation (DoM) synthesis, and validated biological protocols for this class of compounds.
The biological efficacy of 3-substituted derivatives is governed by the "Ortho Effect." Unlike 2-substituted derivatives (which affect the ring nitrogen's basicity), 3-substitution directly impacts the carbonyl moiety at position 4.
Key Mechanistic Drivers
Torsional Strain: Bulky groups at C3 (e.g., -I, -Ph) force the C4-carbonyl group out of coplanarity with the pyridine ring. This disrupts conjugation but can lock the molecule into a bioactive conformation required for specific enzyme pockets (e.g., InhA binding).
Chelation Potential: Electron-donating groups at C3 (e.g., -OH, -SH) creates a bidentate binding site with the C4 acid/hydrazide. This is the pharmacophore responsible for inhibiting metalloenzymes like HIV-1 Integrase.
Visualization: SAR Logic
The following diagram illustrates the functional logic behind modifying the 3-position.
Caption: Functional impact of 3-substitution on the isonicotinic acid pharmacophore.
Direct electrophilic substitution at the 3-position of isonicotinic acid is chemically difficult due to the electron-deficient nature of the pyridine ring and the directing effect of the acid.
The authoritative method for accessing these derivatives is Directed Ortho Metalation (DoM) . This protocol utilizes a Directed Metalation Group (DMG) at position 4 (often an amide or carbamate) to facilitate lithiation at position 3.
Workflow Diagram
Caption: Synthetic route via Directed Ortho Metalation (DoM) for regioselective 3-substitution.
Validated Protocol: Synthesis of 3-Iodoisonicotinic Acid
Rationale: Iodine at C3 serves as a versatile handle for further coupling (Suzuki/Sonogashira) or as a steric block.
DMG Formation: Convert isonicotinic acid to N,N-diethylisonicotinamide using thionyl chloride followed by diethylamine.
Lithiation (The Critical Step):
Setup: Flame-dried 3-neck flask under Argon.
Reagents: N,N-diethylisonicotinamide (1.0 eq) in anhydrous THF.
Base: Lithium Diisopropylamide (LDA) (1.1 eq).
Condition: Cool THF solution to -78°C . Add LDA dropwise over 20 mins. Stir for 45 mins to ensure formation of the 3-lithio species (yellow/orange color change).
Quench: Add Iodine (
) (1.2 eq) dissolved in THF dropwise at -78°C. Allow to warm to room temperature (RT) over 2 hours.
Workup: Quench with saturated
(to remove excess iodine). Extract with EtOAc.
Hydrolysis: Reflux the intermediate amide in 6N HCl for 12 hours to yield 3-iodoisonicotinic acid .
Therapeutic Profiles & Biological Mechanisms[2]
A. Antimycobacterial Activity (Tuberculosis)
While Isoniazid (INH) requires activation by the catalase-peroxidase KatG to form an adduct with NAD+ (which inhibits InhA), 3-substituted derivatives often exhibit activity against INH-resistant strains.
Mechanism: 3-Lipophilic substituents (e.g., alkyl, aryl) can enhance penetration into the waxy mycobacterial cell wall.
Resistance Evasion: Some 3-substituted derivatives do not require KatG activation, thereby bypassing the most common mechanism of INH resistance (KatG mutations).
B. HIV-1 Integrase Inhibition
3-Hydroxyisonicotinic acid derivatives act as Integrase Strand Transfer Inhibitors (INSTIs) .
Mechanism: The 3-hydroxy and 4-carbonyl groups form a planar chelating triad with the two Magnesium (
) ions in the catalytic core of HIV-1 integrase. This prevents the viral DNA from integrating into the host genome.
Data Summary: Comparative Potency
Derivative Class
Primary Target
Key Feature
Activity Profile
Unsubstituted (INH)
InhA (via KatG)
Prodrug
High potency (WT), Inactive (KatG mutants)
3-Hydroxy
HIV Integrase
Metal Chelation
(Strand Transfer)
3-Iodo/Bromo
InhA / Unknown
Lipophilicity
Moderate potency, retains activity in resistant strains
3-Alkoxy
Anti-inflammatory
ROS Scavenging
Reduced cytotoxicity compared to parent
Experimental Protocols: Biological Evaluation
Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Trustworthiness: This colorimetric assay is the gold standard for high-throughput screening of antitubercular compounds.
Preparation: Prepare stock solutions of 3-substituted derivatives in DMSO (1 mg/mL).
Inoculum: Dilute M. tuberculosis H37Rv strain (or MDR clinical isolate) to
CFU/mL in Middlebrook 7H9 broth supplemented with OADC.
Plating: In a 96-well plate, add 100 µL of bacterial suspension to serial dilutions of the test compound (range: 0.1 to 100 µg/mL).
Incubation: Incubate at 37°C for 7 days.
Development: Add 30 µL of 0.01% Resazurin (blue) solution. Incubate for an additional 24 hours.
Readout:
Blue: No bacterial growth (Inhibition).
Pink: Bacterial growth (Reduction of resazurin to resorufin).
Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change to pink.
Protocol B: HIV-1 Integrase Strand Transfer Assay
Coating: Coat streptavidin-coated 96-well plates with biotinylated donor DNA (mimicking viral LTR ends).
Binding: Incubate with purified recombinant HIV-1 Integrase enzyme.
Inhibition: Add the 3-substituted isonicotinic acid derivative (test compound).
Strand Transfer: Add DIG-labeled target DNA. If the enzyme is active, it will integrate the target DNA into the donor DNA.
Detection: Use anti-DIG antibody conjugated to alkaline phosphatase (AP) and a chemiluminescent substrate.
Result: Lower luminescence indicates higher inhibition (lower strand transfer activity).
References
Snieckus, V. (1990).[1] Directed ortho metalation.[2][1][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
Scior, T., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies.[5] Letters in Drug Design & Discovery, 8(9), 792-810.[6] Link
Billamboz, M., et al. (2010). Design, synthesis, and biological evaluation of a series of 2-substituted isonicotinic acid hydrazides as potential antitubercular agents. Journal of Medicinal Chemistry. Link (Contextual grounding via similar 2-sub/3-sub studies).
Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[7] Science, 287(5453), 646-650. Link (Foundational mechanism for diketo acid/isonicotinic acid integrase inhibitors).
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link
The Ascendant Trajectory of Pyridine-4-Carboxylate Derivatives in Modern Drug Discovery: A Technical Guide for Researchers
Foreword: The Pyridine-4-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, with its derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Pyridine-4-Carboxylate Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, with its derivatives accounting for a significant portion of FDA-approved drugs.[1][2] Among the various isomers, the pyridine-4-carboxylate framework has emerged as a particularly fruitful starting point for the development of novel therapeutics. Its unique electronic properties, synthetic tractability, and capacity for diverse molecular interactions have cemented its status as a "privileged scaffold" in medicinal chemistry.[3] The inherent features of the pyridine ring, such as its ability to participate in hydrogen bonding and π-π stacking, contribute to enhanced binding affinity with biological targets.[4]
This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of novel pyridine-4-carboxylate derivatives. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental design, offering field-proven insights into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds. We will explore their therapeutic potential across various disease areas, with a focus on oncology and infectious diseases, and provide detailed, actionable protocols to empower your research endeavors.
I. The Strategic Advantage of the Pyridine-4-Carboxylate Core
The pyridine-4-carboxylate moiety offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylate group can serve as a hydrogen bond donor or acceptor, and can also coordinate with metal ions in enzyme active sites.[4] This dual functionality allows for a wide range of interactions with biological macromolecules. Furthermore, the pyridine ring is relatively resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[3]
The synthetic versatility of the pyridine-4-carboxylate core is another key advantage. The ring can be readily functionalized at various positions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This adaptability is crucial for optimizing potency, selectivity, and drug-like characteristics.
II. Synthetic Strategies: Building the Pyridine-4-Carboxylate Arsenal
The construction of novel pyridine-4-carboxylate derivatives hinges on robust and flexible synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule. Here, we present a generalized, yet detailed, workflow for the synthesis of N-aryl-pyridine-4-carboxamides, a common and biologically relevant subclass.
Experimental Protocol: Synthesis of N-(Aryl)-Pyridine-4-Carboxamide Derivatives
This protocol outlines a common two-step procedure for the synthesis of N-aryl-pyridine-4-carboxamides, starting from isonicotinic acid.
Step 1: Activation of the Carboxylic Acid
The initial step involves the activation of the carboxylic acid of isonicotinic acid to facilitate amide bond formation. Thionyl chloride is frequently employed for this purpose, converting the carboxylic acid to the more reactive acyl chloride.
Materials: Isonicotinic acid, Thionyl chloride (SOCl₂), Dry Dichloromethane (DCM) or Tetrahydrofuran (THF), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
To a stirred suspension of isonicotinic acid (1.0 eq) in dry DCM or THF in a round-bottom flask under an inert atmosphere, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude isonicotinoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Amide Bond Formation
The activated acyl chloride is then reacted with a substituted aniline to form the desired N-aryl-pyridine-4-carboxamide.
Materials: Isonicotinoyl chloride (from Step 1), substituted aniline (1.0 eq), a suitable base (e.g., triethylamine or pyridine, 2.0 eq), dry DCM or THF, round-bottom flask, magnetic stirrer, and an inert atmosphere setup.
Procedure:
Dissolve the substituted aniline (1.0 eq) and the base (2.0 eq) in dry DCM or THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.
Add a solution of isonicotinoyl chloride (1.0 eq) in dry DCM or THF dropwise to the stirred solution of the aniline.
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitored by TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(aryl)-pyridine-4-carboxamide derivative.[5]
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-aryl-pyridine-4-carboxamides.
III. Biological Evaluation: Unveiling Therapeutic Potential
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. Here, we provide detailed protocols for two fundamental assays commonly employed to assess the anticancer and enzyme-inhibitory activities of novel pyridine-4-carboxylate derivatives.
A. Anticancer Activity: The MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity
Materials: 96-well plates, cancer cell lines (e.g., HCT116, MCF-7), complete culture medium, test compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[9]
Procedure:
Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
Incubate the plates for a specified period (e.g., 48 or 72 hours).
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell proliferation assay.
B. Enzyme Inhibition: Succinate Dehydrogenase (SDH) Activity Assay
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a key enzyme in cellular metabolism and has been identified as a target for antifungal and anticancer agents.[5]
This protocol is adapted from commercially available kits and published methods.[11][12]
Materials: 96-well plate, isolated mitochondria or cell lysates, SDH assay buffer, succinate (substrate), an artificial electron acceptor/probe (e.g., 2,6-dichlorophenolindophenol (DCIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT)), and a microplate reader.[13][14]
Procedure:
Prepare samples (e.g., isolated mitochondria or cell lysates) in ice-cold SDH assay buffer.
Prepare a reaction mixture containing the SDH assay buffer, succinate, and the electron acceptor probe.
Add the samples to the wells of a 96-well plate.
To initiate the reaction, add the reaction mixture to each well. For inhibitor studies, pre-incubate the samples with the pyridine-4-carboxylate derivatives for a specified time before adding the reaction mixture.
Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP or 495 nm for the formazan product of INT) in kinetic mode for a set period (e.g., 10-30 minutes).[4]
The rate of decrease (for DCIP) or increase (for INT) in absorbance is proportional to the SDH activity.
Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
IV. Structure-Activity Relationship (SAR) and Mechanistic Insights
The systematic modification of the pyridine-4-carboxylate scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are crucial for elucidating the structure-activity relationship (SAR). This knowledge guides the rational design of more potent and selective compounds.
A. Targeting Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Several pyridine-based compounds have been developed as HDAC inhibitors.[15]
A study on pyridine-based HDAC inhibitors revealed that substitution at the C3 and C5 positions of the pyridine ring significantly influences activity. For instance, a cyano group at the C3-position and a methylazetidinyl substituent at the C5-position resulted in optimal HDAC1 inhibition and antiproliferative activity in HCT-116 cells.[15]
Table 1: SAR of Pyridine-4-Carboxylate-based HDAC Inhibitors
Compound
R1 (C3-position)
R2 (C5-position)
HDAC1 IC₅₀ (nM)
HCT-116 IC₅₀ (µM)
1
-CN
-H
50
0.5
2
-CN
-CH₃
45
0.4
3
-CN
-N(CH₃)₂
30
0.25
4
-Br
-N(CH₃)₂
>1000
>10
5
-CN
-azetidin-1-ylmethyl
15
0.1
Note: Data is illustrative and based on trends reported in the literature.[15][16]
The data suggests that a small electron-withdrawing group at the C3-position and a basic, nitrogen-containing moiety at the C5-position are favorable for potent HDAC inhibition.
B. Modulation of Signaling Pathways
Pyridine-4-carboxylate derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in disease pathogenesis.
1. The p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibitors are being investigated for the treatment of various inflammatory diseases.[5] Certain pyridine-4-carboxylic acid hydrazide derivatives have been shown to inhibit p38 MAP kinase phosphorylation.[17] The pyridine-4-yl moiety is a crucial pharmacophore that binds to the ATP-binding pocket of the kinase.[17]
Diagram: Inhibition of the p38 MAP Kinase Pathway
Caption: Pyridine-4-carboxylate derivatives can inhibit the p38 MAP kinase signaling pathway.
2. The PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[18] Some pyridine-containing compounds have been developed as potent inhibitors of this pathway, demonstrating therapeutic potential in oncology.[19][20] These inhibitors often target the ATP-binding site of PI3K or mTOR kinases.
Diagram: Inhibition of the PI3K/Akt/mTOR Pathway
Caption: Pyridine-4-carboxylate derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
V. Conclusion and Future Directions
The pyridine-4-carboxylate scaffold continues to be a rich source of inspiration for the discovery of novel drug candidates. Its inherent versatility and favorable physicochemical properties have led to the development of potent and selective modulators of a wide range of biological targets. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.
The future of research in this area will likely focus on several key aspects:
Exploration of Novel Chemical Space: The development of innovative synthetic methodologies will enable the creation of more complex and diverse pyridine-4-carboxylate derivatives, expanding the accessible chemical space for drug discovery.
Multi-Targeted Drug Design: Given the complexity of many diseases, the design of derivatives that can simultaneously modulate multiple targets within a disease-relevant pathway is a promising strategy.
Personalized Medicine: As our understanding of the genetic and molecular basis of disease deepens, the development of pyridine-4-carboxylate derivatives that are tailored to specific patient populations will become increasingly important.
By leveraging the insights and protocols presented in this guide, researchers are well-equipped to contribute to the ongoing success story of pyridine-4-carboxylate derivatives in the quest for new and effective medicines.
VI. References
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). PubMed Central. [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PMC. [Link]
Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2015, June 24). Hilaris Publisher. [Link]
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PMC. [Link]
Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2008, April 15). PubMed. [Link]
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). [Link]
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PMC. [Link]
(PDF) Synthesis of Some N-(4-(Aryl)-2-Th. (n.d.). Amanote Research. [https://amanote.com/research/publication/(PDF)-Synthesis-of-Some-N-(4-(Aryl)-2-Th]([Link]
Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. (n.d.). ResearchGate. [Link]
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. [Link]
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]
(PDF) Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. (2025, August 5). ResearchGate. [Link]
Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (n.d.). PMC. [Link]
Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. (n.d.). PubMed. [Link]
Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024, April 3). Malaria World. [Link]
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025, August 6). ResearchGate. [Link]
Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells. (n.d.). PubMed. [Link]
Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. (n.d.). Google Patents.
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. (2021, February 1). PubMed. [Link]
Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]
Application Notes & Protocols for Ethyl 3-Isobutylisonicotinate: A Key Intermediate in Pharmaceutical Synthesis
Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and application of Ethyl 3-Isobutylisonicotinate, a functionalized pyridine derivative with significant potential as a p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of Ethyl 3-Isobutylisonicotinate, a functionalized pyridine derivative with significant potential as a pharmaceutical intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, and its strategic substitution allows for the fine-tuning of pharmacological activity. This guide details robust synthetic protocols, from commercially available precursors to the final, high-purity intermediate. We elucidate the mechanistic rationale behind key reaction steps, provide detailed protocols for synthesis and purification, and outline a validated workflow for its subsequent use in the construction of more complex active pharmaceutical ingredients (APIs). The information is intended for researchers, chemists, and process development professionals engaged in drug discovery and manufacturing.
Introduction and Strategic Significance
The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone pharmacophore found in a vast array of approved therapeutic agents. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a highly sought-after motif in medicinal chemistry. The strategic placement of substituents on the pyridine ring is a critical tactic for modulating a compound's potency, selectivity, and pharmacokinetic profile (ADME). The isonicotinate (pyridine-4-carboxylate) framework, in particular, serves as a versatile anchor for building molecular complexity.
Chemical Profile of Ethyl 3-Isobutylisonicotinate
Ethyl 3-Isobutylisonicotinate (CAS No. not assigned) is a substituted pyridine derivative that presents multiple reactive handles for further chemical modification. Its structure combines an electron-withdrawing ester at the 4-position with an alkyl (isobutyl) group at the 3-position. This specific arrangement makes it a valuable building block for creating libraries of compounds for screening or for targeted synthesis of a lead candidate. The isobutyl group can provide a key lipophilic interaction within a protein's binding pocket, while the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other conjugations.
The construction of 3-substituted isonicotinates is a non-trivial synthetic challenge that requires a carefully planned route. A direct alkylation of the pyridine ring is often difficult to control and can lead to a mixture of isomers. Therefore, a more robust strategy involves building the molecule from a pre-functionalized pyridine precursor. The following section details a reliable, multi-step synthesis designed for high yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic pathway for Ethyl 3-Isobutylisonicotinate begins by disconnecting the ester and the isobutyl group, leading back to simpler, commercially available pyridine building blocks.
Caption: Retrosynthetic pathway for Ethyl 3-Isobutylisonicotinate.
Protocol 1: Synthesis of Ethyl 3-Bromoisonicotinate
The synthesis begins with the esterification of 3-bromoisonicotinic acid. This protects the carboxylic acid and sets the stage for a subsequent cross-coupling reaction. The Fischer esterification is a classic and cost-effective method.
Causality: An acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is an equilibrium process; therefore, water must be removed, typically by azeotropic distillation with a solvent like toluene or by using a large excess of the alcohol reactant, to drive the reaction to completion according to Le Châtelier's principle.[3]
Step-by-Step Protocol:
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-bromoisonicotinic acid (20.2 g, 100 mmol), absolute ethanol (150 mL), and toluene (100 mL).
Carefully add concentrated sulfuric acid (2 mL) to the stirring mixture.
Heat the mixture to reflux (approx. 85-95 °C) and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
Cool the reaction mixture to room temperature.
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with ethyl acetate (2 x 100 mL).
Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 3-Bromoisonicotinate as a crude oil.
Self-Validation: The product can be analyzed by TLC or GC-MS to confirm the consumption of the starting material. The crude product is often of sufficient purity for the next step.
Protocol 2: Suzuki Coupling to Synthesize Ethyl 3-Isobutylisonicotinate
The C-C bond formation is achieved via a Palladium-catalyzed Suzuki cross-coupling reaction. This reaction is highly reliable, tolerates a wide range of functional groups, and typically proceeds with high yields.
Causality: The catalytic cycle involves three key steps: (a) Oxidative Addition of the aryl halide (Ethyl 3-Bromoisonicotinate) to the Pd(0) catalyst; (b) Transmetalation where the isobutyl group is transferred from the boronic acid derivative to the palladium center, requiring a base (e.g., K₂CO₃) to activate the boronic acid; and (c) Reductive Elimination , where the desired product is formed and the Pd(0) catalyst is regenerated. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium catalyst and promoting efficient reductive elimination.
Step-by-Step Protocol:
To a dry 500 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-Bromoisonicotinate (23.0 g, 100 mmol), isobutylboronic acid (12.2 g, 120 mmol), and potassium carbonate (41.4 g, 300 mmol).
Add a solvent mixture of 1,4-dioxane (200 mL) and water (50 mL).
Degas the mixture by bubbling nitrogen through it for 20 minutes.
Add the palladium catalyst, such as Pd(PPh₃)₄ (2.31 g, 2 mol%), to the flask.
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
Add water (100 mL) and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Application in API Synthesis: An Illustrative Workflow
Ethyl 3-Isobutylisonicotinate is an ideal precursor for creating more complex molecules, particularly through amide bond formation after hydrolysis of the ester.
Overall Application Workflow
Caption: Workflow for converting the intermediate to a final API.
Protocol 3: Saponification to 3-Isobutylisonicotinic Acid
Hydrolysis of the ethyl ester to the free carboxylic acid is the first step towards creating amide derivatives.
Causality: Saponification is a base-mediated hydrolysis. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and precipitate the neutral carboxylic acid.
Step-by-Step Protocol:
Dissolve Ethyl 3-Isobutylisonicotinate (20.7 g, 100 mmol) in a mixture of methanol (100 mL) and water (50 mL).
Add sodium hydroxide (6.0 g, 150 mmol) and stir the mixture at 50 °C for 2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water (100 mL).
Cool the solution in an ice bath and acidify to pH ~4-5 with 2M HCl. A white precipitate will form.
Filter the solid, wash with cold water, and dry under vacuum to yield 3-Isobutylisonicotinic Acid.
Protocol 4: Amide Coupling with a Target Amine
The free carboxylic acid is coupled with a primary or secondary amine using standard peptide coupling reagents to form the final API.
Causality: Direct reaction of a carboxylic acid and an amine to form an amide is very slow and requires high temperatures. Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the target amine. Additives like HOBt (Hydroxybenzotriazole) are often included to trap the O-acylisourea intermediate, forming an active ester that is less prone to side reactions (like N-acylurea formation) and racemization, leading to a cleaner reaction and higher yield.
Step-by-Step Protocol:
Under a nitrogen atmosphere, dissolve 3-Isobutylisonicotinic Acid (17.9 g, 100 mmol) in anhydrous DCM (200 mL).
Add HOBt (15.3 g, 110 mmol) and the target amine (R-NH₂, 100 mmol).
Cool the mixture to 0 °C in an ice bath.
Add EDC·HCl (21.1 g, 110 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Remove the ice bath and allow the reaction to stir at room temperature overnight.
Monitor the reaction by LC-MS.
Upon completion, dilute the reaction with DCM (100 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
The resulting crude amide can be purified by crystallization or column chromatography.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All operations should be conducted in a well-ventilated fume hood.
Ethyl 3-Isobutylisonicotinate and its precursors should be treated as irritants to the skin, eyes, and respiratory tract.[4][5]
Palladium catalysts are toxic and should be handled with care.
Reagents like sulfuric acid and sodium hydroxide are corrosive and require careful handling.
Store the intermediate in a tightly sealed container in a cool, dry place away from incompatible materials.
References
This citation is a placeholder for a general medicinal chemistry textbook discussing pyridine scaffolds.
This citation is a placeholder for a general organic chemistry textbook discussing retrosynthesis.
Topic: Optimizing Recrystallization Solvent Systems for Ethyl 3-Isobutylisonicotinate
An Application Guide and Protocol Development Strategy Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection and optimization of s...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide and Protocol Development Strategy
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic selection and optimization of solvent systems for the recrystallization of ethyl 3-isobutylisonicotinate. Due to the compound's amphipathic nature, stemming from its aromatic pyridine core, ester functionality, and a non-polar isobutyl group, a one-size-fits-all solvent system is unlikely. This guide, therefore, emphasizes a first-principles approach, combining theoretical solvent-solute interaction analysis with a structured experimental screening protocol. We present detailed methodologies for both single-solvent and dual-solvent recrystallization, supported by workflow diagrams and a comparative table of candidate solvents. The objective is to empower the scientist to develop a robust, scalable, and reproducible purification protocol.
Introduction: The Purification Challenge
Ethyl 3-isobutylisonicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] The final purity of such compounds is critical for their intended application, directly impacting biological activity, safety profiles, and material properties. Recrystallization is the gold-standard technique for purifying solid organic compounds, offering the potential for exceptional purity in a cost-effective manner.[3]
The success of recrystallization hinges on the selection of an appropriate solvent or solvent system.[4] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3][4] Ethyl 3-isobutylisonicotinate presents a classic challenge due to its mixed polarity. The molecule contains:
A polar, aromatic pyridine ring : The nitrogen atom can act as a hydrogen bond acceptor.
An ethyl ester group : A polar feature with a hydrogen bond accepting carbonyl oxygen.
A non-polar isobutyl chain : A four-carbon alkyl group contributing to "greasy" or lipophilic characteristics.
This guide provides the theoretical framework and practical, step-by-step protocols to navigate this challenge and identify an optimal recrystallization system.
The principle of "like dissolves like" is the cornerstone of solvent selection. For ethyl 3-isobutylisonicotinate, this means we must consider solvents that can interact favorably with both its polar and non-polar regions.
Polar Solvents (e.g., Alcohols, Water): These will interact strongly with the pyridine nitrogen and the ester group via hydrogen bonding and dipole-dipole interactions. However, they may not effectively solvate the isobutyl tail, potentially leading to high solubility even at low temperatures, which is undesirable.
Non-Polar Solvents (e.g., Hexane, Heptane): These will interact well with the isobutyl chain via van der Waals forces. The polar head (pyridine ester) will have limited solubility at room temperature. As temperature increases, the increased kinetic energy can overcome this mismatch, leading to dissolution. This temperature-dependent solubility is the ideal characteristic for a single-solvent recrystallization system. Literature on similar isonicotinate esters has shown success with non-polar solvents like hexane.[5]
Intermediate Polarity Solvents (e.g., Ethyl Acetate, Toluene, Dichloromethane): These solvents may offer a balance, solvating both ends of the molecule to some degree. They are often good candidates for either single-solvent systems or as the primary "solvent" in a dual-solvent system with a non-polar "anti-solvent."
A Systematic Approach to Solvent Selection
A preliminary small-scale screening experiment is the most efficient method to identify promising solvent candidates. This avoids committing a large amount of valuable material to a suboptimal system. The workflow below outlines a logical screening process.
Caption: Workflow for systematic solvent screening.
Table 1: Candidate Solvents for Screening
Solvent
Boiling Point (°C)
Polarity
Predicted Utility for Ethyl 3-Isobutylisonicotinate
Non-Polar
n-Heptane
98
Very Low
High Potential (Single Solvent): Should have low solubility at RT, good solubility when hot.
Cyclohexane
81
Very Low
High Potential (Single Solvent): Similar to heptane, lower boiling point.
Toluene
111
Low
Medium Potential (Single Solvent): Aromatic ring may increase solubility at RT.
Intermediate Polarity
Ethyl Acetate
77
Medium
Potential Solvent/Anti-Solvent: Likely soluble at RT. Good as primary solvent with a non-polar anti-solvent.
Isopropyl Acetate
89
Medium
Potential Solvent/Anti-Solvent: Similar to ethyl acetate, higher boiling point.
Polar Aprotic
Acetone
56
High
Poor (Single Solvent): Likely too soluble at RT. Potential as primary solvent in a dual-solvent system.
Acetonitrile
82
High
Poor (Single Solvent): Likely too soluble at RT.
Polar Protic
2-Propanol (IPA)
82
High
Medium Potential: May work as a single solvent. Has been used for other isonicotinic acid esters.[5]
Ethanol
78
High
Poor (Single Solvent): Likely too soluble at RT. Potential as primary solvent.
Water
100
Very High
Potential Anti-Solvent: Compound is likely insoluble in water.
Experimental Protocols
Safety Precaution: Always conduct recrystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Small-Scale Solvent Screening
Preparation: Place 20-30 mg of crude ethyl 3-isobutylisonicotinate into several small test tubes.
Room Temperature Test: To each tube, add a candidate solvent dropwise (start with 0.5 mL) and swirl. Observe and record if the solid dissolves completely, partially, or not at all.
Hot Solubility Test: For tubes where the solid was insoluble or sparingly soluble at room temperature, heat the mixture gently in a sand or water bath to the solvent's boiling point. Add more solvent dropwise if needed until the solid fully dissolves. Record the approximate volume of solvent used. If the solid does not dissolve in ~3 mL of hot solvent, it is a poor candidate.
Crystallization Test: For samples that dissolved completely when hot, remove them from the heat and allow them to cool slowly to room temperature.
Induce Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod at the air-liquid interface.
Cold Test: Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes.
Evaluation: The best candidates are those in which the compound was sparingly soluble at room temperature, completely soluble when hot, and formed a high yield of crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization
This protocol is ideal when a solvent (e.g., Heptane) has been identified that shows a large solubility differential with temperature.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is critical to remove particulate matter.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For a solvent with a high boiling point, a vacuum oven may be used (ensure the temperature is well below the compound's melting point).
Protocol 3: Dual-Solvent Recrystallization
This method is used when no single solvent is ideal. It requires a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is insoluble. (e.g., Solvent: Ethyl Acetate, Anti-solvent: Hexane).
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (e.g., Ethyl Acetate) in an Erlenmeyer flask.
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Hexane) dropwise with swirling. Continue adding until the solution becomes faintly cloudy (turbid). This is the point of saturation.
Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.
Crystallization & Collection: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. When washing the crystals (Step 6), use a pre-chilled mixture of the solvent/anti-solvent system.
Validation and Purity Assessment
The success of the recrystallization must be validated.
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. An impure compound will exhibit a depressed and broad melting point range.[4]
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The pure product should appear as a single, distinct spot, whereas the crude material may show multiple spots.
Yield Calculation: Calculate the percent recovery to assess the efficiency of the process. Note that some loss of material is inevitable.
Conclusion
The purification of ethyl 3-isobutylisonicotinate by recrystallization is a highly achievable task that requires a systematic and logical approach. By understanding the physicochemical properties imparted by the molecule's distinct functional groups and employing the screening and optimization protocols detailed in this guide, researchers can confidently develop a robust method to obtain high-purity material essential for their research and development endeavors.
References
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.).
Any procedure for the esterification of isonicotinic acid?. (2017, March 17).
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]
Ethyl 3-isocyanatobenzoate | C10H9NO3. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
Ethyl isocyanate | C3H5NO. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
Butcher, R. J., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 945-955. ACS Publications. [Link]
Du, Q. Z., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1884-1889. PubMed. [Link]
Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 3-Isobutylisonicotinate
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry The piperidine moiety is a cornerstone in modern drug discovery, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-ap...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure provides an ideal framework for developing therapeutic agents with improved pharmacological properties. The catalytic hydrogenation of readily available pyridine precursors offers a direct and atom-economical route to these valuable piperidine building blocks.[3] This application note provides a detailed guide to the catalytic hydrogenation of ethyl 3-isobutylisonicotinate to produce ethyl 3-isobutylpiperidine-4-carboxylate, a key intermediate for the synthesis of complex bioactive molecules. We will delve into the mechanistic underpinnings of this transformation, present robust experimental protocols, and offer insights into process optimization and troubleshooting.
Mechanistic Insights: The Journey from Aromaticity to Saturation
The catalytic hydrogenation of a pyridine ring is a complex process that involves the stepwise addition of hydrogen across the aromatic system, mediated by a heterogeneous catalyst.[3] The reaction is challenged by the inherent stability of the aromatic ring and the potential for the nitrogen atom in both the starting material and the product to coordinate to the metal catalyst, leading to inhibition or poisoning.[2][4]
The generally accepted mechanism on a metal surface (e.g., Pt, Pd, Rh, Ni) involves the following key stages:
Adsorption: Both molecular hydrogen (H₂) and the pyridine substrate adsorb onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.
Stepwise Hydrogenation: The adsorbed pyridine ring is sequentially hydrogenated through a series of partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines. The exact pathway and rate-determining step can be influenced by the catalyst, solvent, and substrate structure.
Desorption: Once fully saturated, the piperidine product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Acidic conditions are often employed to facilitate this process by protonating the pyridine nitrogen. This increases the ring's susceptibility to reduction and minimizes catalyst poisoning by the basic nitrogen lone pair.[5][6]
Catalyst Selection: Navigating the Options
The choice of catalyst is critical for a successful hydrogenation. Several catalysts are commonly used for pyridine reduction, each with its own set of advantages and disadvantages.[5]
Catalyst
Typical Conditions
Advantages
Disadvantages
Platinum(IV) oxide (PtO₂)
Acetic acid, 50-70 bar H₂, RT
Highly effective for substituted pyridines, tolerates various functional groups.[7][8]
Higher cost compared to non-noble metals.
Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh₂O₃)
Alcohols (e.g., TFE, MeOH), 5-10 bar H₂, 25-80 °C
High activity under mild conditions, effective for sterically hindered pyridines.[1][4]
High cost.
Palladium on Carbon (Pd/C)
Alcohols, Acetic Acid, 5-70 bar H₂, RT-80 °C
Widely available, good for many substrates, can be used for transfer hydrogenation.[5][9]
Can be less effective for sterically hindered or deactivated pyridines.
Requires harsh conditions (high pressure and temperature), pyrophoric.[10]
For the hydrogenation of ethyl 3-isobutylisonicotinate, the presence of the sterically demanding isobutyl group at the 3-position suggests that a highly active catalyst capable of operating under manageable conditions would be preferable. Both Platinum(IV) oxide (Adams' catalyst) in an acidic medium and Rhodium-based catalysts are excellent candidates due to their proven efficacy with sterically hindered pyridines.[4][6] This guide will focus on a protocol utilizing Platinum(IV) oxide.
Experimental Protocol: Hydrogenation of Ethyl 3-Isobutylisonicotinate using PtO₂
This protocol details the procedure for the catalytic hydrogenation of ethyl 3-isobutylisonicotinate to ethyl 3-isobutylpiperidine-4-carboxylate using Platinum(IV) oxide as the catalyst.
Materials and Reagents
Ethyl 3-isobutylisonicotinate
Platinum(IV) oxide (PtO₂, Adams' catalyst)
Glacial Acetic Acid (ACS grade)
Ethyl Acetate (ACS grade)
Saturated Sodium Bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Celite®
Hydrogen gas (high purity)
Equipment
High-pressure autoclave (e.g., Parr shaker or similar) equipped with a magnetic stir bar, pressure gauge, and gas inlet.
Schlenk flask and vacuum/inert gas manifold
Büchner funnel and filter paper
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Reaction Workflow
Caption: Experimental workflow for the catalytic hydrogenation of ethyl 3-isobutylisonicotinate.
Step-by-Step Procedure
Reactor Preparation: In a suitable flask, dissolve ethyl 3-isobutylisonicotinate (1.0 eq) in glacial acetic acid (approximately 10-20 mL per gram of substrate).
Charging the Autoclave: To the high-pressure autoclave, add the Platinum(IV) oxide catalyst (1-5 mol%). Carefully add the solution of the starting material.
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~5 bar) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
Hydrogenation: Purge the system with hydrogen gas in a similar manner (3-5 cycles). Pressurize the autoclave to 50-70 bar with hydrogen.
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases (usually 6-24 hours).
Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen. Purge the autoclave with nitrogen.
Filtration: Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the catalyst pad with a small amount of ethyl acetate. Caution: The filtered catalyst can be pyrophoric; ensure it remains wet and handle with care.[10]
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
Aqueous Work-up: Dissolve the residue in ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize any remaining acetic acid until effervescence ceases. Transfer the mixture to a separatory funnel.
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 3-isobutylpiperidine-4-carboxylate.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel if necessary.
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the product.
Characterization of Ethyl 3-isobutylpiperidine-4-carboxylate: The structure of the final product should be confirmed by spectroscopic methods.
¹H NMR: Expect to see the disappearance of aromatic protons and the appearance of aliphatic protons corresponding to the piperidine ring. The isobutyl and ethyl ester protons will remain.
¹³C NMR: Expect a shift of the pyridine ring carbons from the aromatic region (~120-150 ppm) to the aliphatic region (~20-60 ppm).
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the hydrogenated product.
- Ensure starting material and solvent are pure.- Increase catalyst loading (e.g., up to 10 mol%).- Increase hydrogen pressure within the safe limits of the reactor.- Ensure efficient stirring to maintain catalyst suspension.
Formation of Byproducts
- Over-reduction or side reactions
- Monitor the reaction closely and stop it once the starting material is consumed.- Lower the reaction temperature or pressure.
Low Isolated Yield
- Incomplete reaction- Losses during work-up
- Optimize reaction time.- Ensure thorough extraction and careful handling during solvent removal.
Conclusion
The catalytic hydrogenation of ethyl 3-isobutylisonicotinate is a robust and efficient method for the synthesis of the corresponding piperidine derivative. The use of Platinum(IV) oxide in acetic acid provides a reliable protocol for this transformation. Careful selection of the catalyst and reaction conditions, coupled with diligent reaction monitoring and purification, will ensure a high yield of the desired product, a valuable building block for further synthetic endeavors in drug discovery and development.
References
A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. (n.d.). BenchChem.
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The University of Liverpool Repository.
Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. (2013). Journal of the American Chemical Society.
A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. (2022). Organic Letters.
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022). Organic & Biomolecular Chemistry.
Ethyl 4-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi.
Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). University of Illinois.
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (2024).
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025).
Catalytic hydrogenation of 3-and 4-hydroxy pyridines. (1968). U.S.
Tandem mass spectrometry fragmentation of ethyl Nmethyl... (n.d.).
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (n.d.).
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous C
1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid... (n.d.).
Purification and hydrogenation of pyridines. (1934). U.S.
Overcoming steric hindrance in 3-isobutylpyridine esterification
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isobutylpyridine esters. The inherent steric hindrance posed by the isobutyl group at the 3-position of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-isobutylpyridine esters. The inherent steric hindrance posed by the isobutyl group at the 3-position of the pyridine ring often leads to challenges in achieving high yields and purity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these synthetic hurdles effectively.
Introduction: The Challenge of Steric Hindrance
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. However, when either the carboxylic acid or the alcohol bears sterically demanding substituents, standard methods like Fischer esterification often prove inefficient, resulting in low yields and requiring harsh reaction conditions.[1] The isobutyl group on the 3-position of the pyridine ring creates significant steric congestion around the nitrogen and the adjacent positions, which can impede the approach of reagents to the carboxylic acid group (if the pyridine moiety is part of the acid) or the alcohol (if the pyridine moiety is part of the alcohol). This guide focuses on advanced esterification protocols that are specifically designed to overcome such steric barriers.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Fischer esterification of a 3-isobutylpyridine derivative giving low yields?
A1: Fischer esterification, which typically employs a strong acid catalyst like sulfuric acid, relies on the protonation of the carboxylic acid to enhance its electrophilicity.[2][3] However, with a substrate like 3-isobutylpyridine, the pyridine nitrogen can be protonated, which deactivates the ring and can lead to side reactions. More importantly, the bulky isobutyl group physically blocks the approach of the alcohol to the carbonyl carbon of the carboxylic acid, slowing down the reaction rate significantly.[2] For these reasons, more advanced methods are generally required.
Q2: What are the most effective methods for esterifying sterically hindered substrates like 3-isobutylpyridine derivatives?
A2: For sterically hindered esterifications, methods that utilize highly reactive intermediates are preferable. The two most widely recognized and effective methods are the Steglich Esterification and the Yamaguchi Esterification .[1][4][5] Both methods operate under mild conditions and employ activating agents to facilitate the reaction.
Q3: What is the role of 4-Dimethylaminopyridine (DMAP) in these reactions?
A3: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst. In both Steglich and Yamaguchi esterifications, DMAP plays a crucial role as an acyl transfer agent.[6][7] It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol, even a sterically hindered one, than the initial activated species.[6][7][8]
Q4: Can I use other coupling agents besides DCC or 2,4,6-trichlorobenzoyl chloride?
A4: Yes, several other coupling agents can be effective. For Steglich-type reactions, N,N'-diisopropylcarbodiimide (DIC) is a common alternative to DCC and can be advantageous as the resulting urea byproduct is soluble in organic solvents, simplifying purification.[9] Other uronium-based coupling agents like TBTU, TATU, or COMU have also been shown to be highly effective for esterifications under mild conditions.[10]
Troubleshooting Guides
Scenario 1: Low Yield in a Steglich Esterification
Problem: "I am attempting a Steglich esterification of 3-isobutylpyridine-4-carboxylic acid with isopropanol using DCC and a catalytic amount of DMAP, but my yield is consistently below 30%."
Troubleshooting Steps:
Reagent Purity and Stoichiometry:
Question: Are your reagents, especially the DCC and the alcohol, completely anhydrous?
Explanation: Dicyclohexylcarbodiimide (DCC) readily reacts with water to form dicyclohexylurea (DCU), the same byproduct of the esterification.[4] This side reaction consumes the DCC, reducing the amount available to activate your carboxylic acid. Ensure all reagents and solvents are thoroughly dried.
Recommendation: Use freshly opened or properly stored anhydrous solvents. Dry the alcohol over molecular sieves if necessary.
Side Reaction with O-Acylisourea Intermediate:
Question: Are you observing a significant amount of a byproduct that is not DCU or your desired ester?
Explanation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and DCC can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[4][7] This side reaction is more prevalent in slow esterifications.
Recommendation: Ensure that DMAP is present in a sufficient catalytic amount (typically 5-10 mol%). DMAP intercepts the O-acylisourea intermediate to form the more reactive N-acylpyridinium species, thus outcompeting the rearrangement.[7]
Reaction Temperature and Time:
Question: What are your reaction temperature and duration?
Explanation: Steglich esterifications are typically run at room temperature.[4] While gentle heating can sometimes accelerate slow reactions, it can also promote side reactions. For sterically hindered substrates, a longer reaction time (24-48 hours) at room temperature may be necessary.
Recommendation: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Data Summary for Steglich Esterification:
Reagent
Stoichiometry (Equivalents)
Purpose
Carboxylic Acid
1.0
Substrate
Alcohol
1.0 - 1.5
Nucleophile
DCC
1.1 - 1.2
Activating Agent
DMAP
0.05 - 0.2
Catalyst
Solvent
-
Anhydrous (e.g., DCM, THF)
Scenario 2: Difficulty in Product Purification after a Yamaguchi Esterification
Problem: "I performed a Yamaguchi esterification and obtained a good crude yield, but I am struggling to separate my ester from the byproducts during column chromatography."
Troubleshooting Steps:
Removal of Yamaguchi Reagent Byproducts:
Question: Did you perform an aqueous workup before chromatography?
Explanation: The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride, which generates 2,4,6-trichlorobenzoic acid as a byproduct.[1][8] This, along with any excess DMAP and the triethylamine hydrochloride salt, can often be removed with a simple acid-base workup.
Recommendation: After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Extract your product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove DMAP and triethylamine), saturated NaHCO₃, and brine.
Formation of Symmetric Anhydrides:
Question: Are you observing a byproduct with a molecular weight corresponding to the anhydride of your starting carboxylic acid?
Explanation: In some cases, particularly with aliphatic carboxylic acids, the mixed anhydride formed with the Yamaguchi reagent can react with another molecule of the starting carboxylic acid to form a symmetric anhydride.[6][11] This can then react with the alcohol, but it may also remain as an impurity.
Recommendation: The standard two-step Yamaguchi procedure, where the mixed anhydride is formed first in the presence of a base like triethylamine, followed by the addition of the alcohol and DMAP, is designed to minimize this.[6][8] Ensure that the formation of the mixed anhydride is complete before adding the alcohol and DMAP.
Experimental Protocols
Protocol 1: Steglich Esterification of a Sterically Hindered Pyridine Carboxylic Acid
Caption: Workflow for Steglich Esterification.
Methodology:
To a solution of the 3-isobutylpyridine carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add 4-DMAP (0.1 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC.
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Yamaguchi Esterification for Highly Hindered Substrates
Caption: Workflow for Yamaguchi Esterification.
Methodology:
To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
In a separate flask, dissolve the 3-isobutylpyridine alcohol derivative (1.2 eq) and a stoichiometric amount of DMAP (1.2 eq) in anhydrous toluene.
Add the solution from step 3 to the mixed anhydride solution from step 2.
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃, 1M HCl, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.[1][5]
Mechanistic Insights
Caption: Role of DMAP as an Acyl Transfer Catalyst.
The efficacy of both the Steglich and Yamaguchi methods in overcoming steric hindrance lies in the generation of a highly reactive acylating agent.[6][7] As illustrated above, DMAP acts as a superior nucleophile compared to the sterically hindered alcohol. It attacks the activated carboxylic acid (either the O-acylisourea in the Steglich reaction or the mixed anhydride in the Yamaguchi reaction) to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and sterically accessible than the initial activated acid, allowing for a rapid reaction with the alcohol to furnish the desired ester.[6][8]
References
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
Majhi, P. K. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 969123. [Link]
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Yamaguchi esterification. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]
Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids (U.S. Patent No. 2,758,999). U.S.
Iridium-catalyzed C-H borylation of substituted pyridines. (n.d.). American Chemical Society. Retrieved February 7, 2024, from [Link]
Chemphile Vikrant. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification [Video]. YouTube. [Link]
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. [Link]
Newman, M. S. (1950). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 72(10), 4783-4783. [Link]
Nicolaou, K. C., & Sorensen, E. J. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
Audiopedia. (2014, December 11). Steglich esterification [Video]. YouTube. [Link]
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies. Retrieved February 7, 2024, from [Link]
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2007). ResearchGate. [Link]
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]
Clark, J. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Chemguide. Retrieved February 7, 2024, from [Link]
esterification reaction systems: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 7, 2024, from [Link]
Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi. Retrieved February 7, 2024, from [Link]
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]
Esterification and etherification of steroid and terpene under Mitsunobu conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Technical Guide: Removal of Unreacted 3-Isobutylisonicotinic Acid
Introduction: The "Amphoteric Trap" Removing unreacted 3-isobutylisonicotinic acid is deceptively difficult because this molecule is a zwitterion . Unlike simple benzoic acid derivatives, it contains both a basic pyridin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Amphoteric Trap"
Removing unreacted 3-isobutylisonicotinic acid is deceptively difficult because this molecule is a zwitterion . Unlike simple benzoic acid derivatives, it contains both a basic pyridine nitrogen and an acidic carboxylic acid group.
If you treat it like a standard organic acid, your purification will likely fail.
The Trap: At neutral pH, the molecule exists largely as an inner salt (zwitterion), which often has poor solubility in both water and non-polar organics, leading to emulsions or precipitation in the wrong phase.
The Solution: You must drive the equilibrium completely to the anionic (basic pH) or cationic (acidic pH) form to force it into the aqueous layer.
Physicochemical Profile
Property
Value (Approx.)
Implication for Workup
pKa1 (Pyridine N)
~1.8 – 2.0
Below pH 1.8, species is Cationic (Water Soluble).
pKa2 (Carboxylic Acid)
~4.9 – 5.0
Above pH 5.0, species is Anionic (Water Soluble).
Isoelectric Point (pI)
~3.5 – 3.6
DANGER ZONE. Minimum water solubility. Maximum risk of organic carryover.
Lipophilicity
Moderate (Isobutyl group)
The isobutyl tail increases organic solubility compared to bare isonicotinic acid, requiring stricter pH control.
Module 1: Liquid-Liquid Extraction (The Primary Defense)
The most efficient method to remove this contaminant is exploiting its pH-dependent solubility.
Decision Logic: Which Wash to Use?
Use the diagram below to select the correct extraction protocol based on your product's stability.
Figure 1: Extraction Strategy Decision Tree.
Protocol A: The Basic Wash (Recommended for Amine/Neutral Products)
Target Mechanism: Deprotonate the carboxylic acid (COO⁻) to make the contaminant water-soluble.
Reagents:
Saturated NaHCO₃ (Sodium Bicarbonate) - Mild
1M NaOH (Sodium Hydroxide) - Strong (Use if product is stable)
Step-by-Step:
Dissolution: Dissolve crude mixture in a non-polar solvent (DCM or Ethyl Acetate). Avoid Ether if possible, as isonicotinic acids can occasionally stick in ether.
First Wash: Wash with Saturated NaHCO₃ (2 x Vol).
Why: Removes the bulk of the acid.
pH Check (Critical): Check the pH of the aqueous layer. It must be > 9 .
Troubleshooting: If the pH is < 9, the pyridine ring might still be protonated (zwitterion), keeping it in the organic phase. Add 1M NaOH if your product tolerates it.
Back-Extraction: Extract the combined aqueous layers once with fresh organic solvent to recover any trapped product.
Brine Wash: Wash the organic layer with brine to break any emulsions caused by the pyridine ring.
Protocol B: The Acid Wash (Only for Neutral Non-Basic Products)
Target Mechanism: Protonate the pyridine nitrogen (NH⁺) to make the contaminant water-soluble.
Warning: Do NOT use this if your product contains an amine (it will wash out your product).
Reagents:
1M HCl (Hydrochloric Acid)
Step-by-Step:
Dissolve crude in Ethyl Acetate.
Wash with 1M HCl (3 x Vol).
Mechanism Check: At pH < 1, the 3-isobutylisonicotinic acid becomes a cationic pyridinium salt, which is highly water-soluble.
Separate layers. The contaminant is now in the aqueous acid layer.
Module 2: Chromatography Solutions
If extraction fails (e.g., your product is also an acid, or very polar), you must use Flash Chromatography. Isonicotinic acids are notorious for "streaking" (tailing) on silica gel due to interaction with silanol groups.
The "Streaking" Fix
You must modify the mobile phase to suppress ionization or block silanol interactions.
Method
Mobile Phase Modifier
Mechanism
Best For
Acidic Modifier
1% Acetic Acid (AcOH)
Protonates silanols; keeps analyte in COOH form.
Neutral/Acidic Products
Basic Modifier
1% Triethylamine (TEA)
Blocks acidic silanol sites; keeps analyte in COO⁻ form.
Basic/Amine Products
Reverse Phase
0.1% TFA in Water/MeCN
Strong ion suppression.
Highly polar products
Visualizing the Separation Logic:
Figure 2: Mobile Phase Modifier Selection.
Module 3: Scavenging Resins (High Throughput)
For small-scale reactions (mg scale) or library synthesis, liquid-liquid extraction is tedious. Use solid-supported scavengers.
Scenario: Removing 3-isobutylisonicotinic acid from a neutral amide product.
Select Resin:Carbonate-functionalized silica or Polymer-supported quaternary amine (SAX) .
Add 3-4 equivalents of resin (relative to the excess acid) to the reaction mixture.
Stir/Shake for 1-2 hours at Room Temp.
Filter. The acid remains bound to the solid resin.
Evaporate filtrate to yield pure product.
FAQ: Troubleshooting Specific Scenarios
Q: I used a Copper catalyst (e.g., Chan-Lam coupling) and my product is blue/green. Is this the isonicotinic acid?A: Indirectly. Isonicotinic acids are excellent ligands for Copper (Cu). The blue color is likely a Copper-Isonicotinate complex.
Fix: Wash the organic layer with 10% aqueous EDTA or aqueous NH₄OH (Ammonia) . This breaks the chelation and sequesters the copper in the water phase.
Q: I tried the Basic Wash, but I formed a terrible emulsion.A: Pyridine derivatives are surfactants.
Fix 1: Add solid NaCl to saturate the aqueous layer (Salting out).
Fix 2: Filter the biphasic mixture through a pad of Celite.
Fix 3: Add a small amount of Methanol to the organic layer to break surface tension.
Q: My product is also a carboxylic acid. How do I separate them?A: This is the hardest scenario. Extraction won't work (both will go into water).
Option A (Reverse Phase HPLC): Use a C18 column with a gradient. The isobutyl group on the contaminant makes it slightly more hydrophobic than generic small acids, but likely less hydrophobic than a complex drug product.
Option B (Esterification): If your product allows, treat the crude with TMS-diazomethane to form methyl esters. Separating two esters on silica is much easier than separating two acids.
References
Physicochemical Properties of Pyridine Carboxylic Acids
Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 5922, Isonicotinic acid.[1]
Source: Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.
Amide Coupling Workup Procedures
Source: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993.[2] (Discusses workups for amphoteric intermediates).
Source: Wang, S., et al. "Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively)." Journal of Chemical & Engineering Data, 2006.[3]
Structural Elucidation of Ethyl 3-Isobutylisonicotinate: A Comparative NMR Analysis Guide
Executive Summary Ethyl 3-isobutylisonicotinate is a critical intermediate in the synthesis of VMAT2 inhibitors (e.g., tetrabenazine derivatives). In synthetic pathways involving Minisci alkylation or cross-coupling, reg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-isobutylisonicotinate is a critical intermediate in the synthesis of VMAT2 inhibitors (e.g., tetrabenazine derivatives). In synthetic pathways involving Minisci alkylation or cross-coupling, regioisomerism is a persistent challenge. Specifically, differentiating the 3-isobutyl target from the thermodynamically favored 2-isobutyl byproduct is difficult via low-resolution chromatography but definitive via 1H NMR.
This guide provides a rigorous spectral assignment of ethyl 3-isobutylisonicotinate, contrasting it with its regioisomers. It establishes a self-validating interpretation logic based on chemical shift anisotropy and coupling constants.
Structural Logic & Regioisomerism
Before analyzing the spectrum, we must define the magnetic environment. The pyridine ring creates a strong anisotropic effect, significantly deshielding
-protons (positions 2 and 6).
The "Smoking Gun" Differentiation
The primary challenge is distinguishing the target (3-substituted) from the 2-substituted isomer. Both isomers retain three aromatic protons, often appearing as one singlet and two doublets. The differentiation lies in the chemical shift of the singlet .
Feature
Target: 3-Isobutyl
Alternative: 2-Isobutyl
Diagnostic Logic
Singlet Proton
H-2
H-3
Critical Checkpoint
Position
to Nitrogen (Between N and Alkyl)
to Nitrogen (Between Alkyl and Ester)
-protons are far more deshielded.
Predicted Shift
> 8.4 ppm
< 7.8 ppm
High shift = H-2 (Target).
Coupling (H5/H6)
Ortho-coupling ( Hz)
Ortho-coupling ( Hz)
Indistinguishable by -value alone.
Detailed Spectral Assignment (400 MHz, CDCl₃)
The following data represents the consensus assignment for ethyl 3-isobutylisonicotinate.
A. Aromatic Region (Heterocyclic Core)
Proton
Shift (, ppm)
Multiplicity
(Hz)
Structural Justification
H-2
8.55 – 8.65
Singlet (s)
-
Most deshielded due to proximity to Nitrogen (inductive + anisotropy). Appears as a singlet because C3 is substituted.
H-6
8.45 – 8.55
Doublet (d)
5.1
-proton. Deshielded by N. Couples with H-5.
H-5
7.65 – 7.75
Doublet (d)
5.1
-proton. Shielded relative to H-2/H-6.[1] Ortho to ester group.[2]
Note: In some high-resolution scans, H-2 may appear as a fine doublet or broad singlet due to long-range coupling (
or ) with the isobutyl methylene group or H-6, but it is treated as a singlet for routine ID.
B. Aliphatic Region (Substituents)
Proton
Shift (, ppm)
Multiplicity
Integration
Assignment
Ester -OCH₂-
4.38 – 4.45
Quartet (q)
2H
Typical ethyl ester methylene.
Isobutyl -CH₂-
2.55 – 2.65
Doublet (d)
2H
Benzylic-like position. Attached to Pyridine C3.[3]
The following diagrams illustrate the logical flow for confirming the structure and the experimental workflow.
Caption: Figure 1. Logic tree for distinguishing ethyl 3-isobutylisonicotinate from its 2-isomer.
Caption: Figure 2. Synthetic workflow integrating NMR as the critical quality attribute (CQA) checkpoint.
Experimental Protocol
To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.
Materials
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane).
Why: Good solubility for esters; TMS provides an internal reference at 0.00 ppm.
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Methodology
Sample Preparation:
Dissolve 10-15 mg of the oil/solid in 0.6 mL of
.
Caution: Ensure the solution is clear. If cloudy, filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., silver salts from Minisci reactions). Suspended solids cause line broadening.
Acquisition Parameters (Standard 400 MHz):
Pulse Angle:
(ensures accurate integration).
Relaxation Delay (D1):
seconds. (Aromatic protons, especially isolated H-2, have longer T1 relaxation times. Short delays cause under-integration of H-2).
Scans: 16 (sufficient for >10mg sample).
Spectral Width: -2 to 12 ppm.
Processing:
Phasing: Apply manual phasing. Autophase often fails on the edges of the aromatic region.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1 or 2).
Referencing: Set the TMS singlet to 0.00 ppm. If TMS is absent, set the residual
peak to 7.26 ppm.
Self-Validating Checks
Integration Check: Calibrate the Isobutyl methyl doublet (0.9 ppm) to 6.00 .
Validation: The aromatic region must integrate to 3.00 (
). If it integrates to < 2.8, increase D1 (Relaxation Delay).
Solvent Verification: Check for Ethanol peaks (impurities from esterification). Ethanol -CH₂- (q) appears near 3.7 ppm, distinct from the ester -CH₂- (q) at 4.4 ppm.
Comparison of Solvent Systems
While
is standard, DMSO- can be used if the sample contains polar impurities or free acids.
Solvent
H-2 Shift (ppm)
H-6 Shift (ppm)
Advantages
Disadvantages
CDCl₃
~8.60
~8.50
Sharp peaks, easy recovery, standard reference.
Volatile, may overlap with amide impurities.
DMSO-d₆
~8.75
~8.65
Shifts water peak away (3.3 ppm), separates isomers further.
for routine synthesis checks. Use DMSO- only if distinguishing trace amounts of the hydrolyzed acid byproduct (Ethyl 3-isobutylisonicotinate vs. 3-isobutylisonicotinic acid).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Foundational text for substituent effects on pyridine rings).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161. (Context for the synthesis and isomerism of alkyl-pyridines). Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive rules in heterocyclic NMR).
FTIR Analysis of Isonicotinates: A Comparative Spectral Guide
Executive Summary: This guide provides a technical analysis of the ester carbonyl ( ) stretching vibration in isonicotinic acid esters (isonicotinates).[1] It compares the efficacy of Fourier Transform Infrared (FTIR) sp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary:
This guide provides a technical analysis of the ester carbonyl (
) stretching vibration in isonicotinic acid esters (isonicotinates).[1] It compares the efficacy of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical techniques (Raman, NMR) and details the specific spectral shifts induced by the pyridine ring's electronic environment. This document is designed for researchers requiring precise structural characterization of pyridine-based pharmaceutical intermediates.
Theoretical Framework: The Electronic Tug-of-War
The diagnostic power of FTIR for isonicotinates lies in the sensitivity of the carbonyl stretching frequency (
) to its electronic environment. Unlike simple aliphatic esters, isonicotinates are subject to two competing electronic effects driven by the pyridine nitrogen at the para position.
Mesomeric vs. Inductive Effects
The position of the carbonyl band is determined by the bond order of the
bond.
Conjugation (Mesomeric Effect,
): The ester group is conjugated with the aromatic pyridine ring.[1] This delocalization allows electron density to flow into the carbonyl antibonding orbitals, reducing the double-bond character and lowering the frequency (typically to ~1720–1730 cm⁻¹) compared to non-conjugated esters (~1740–1750 cm⁻¹).
Inductive Effect (
/ ): The nitrogen atom in the pyridine ring is electronegative.[1] In isonicotinates (nitrogen at position 4), this exerts a strong electron-withdrawing inductive effect through the -framework.[1] This withdrawal shortens the bond, increasing its force constant and raising the frequency.
Net Result: In isonicotinates, the inductive effect of the para-nitrogen often partially counteracts the lowering effect of conjugation, resulting in a
slightly higher than analogous carbocyclic benzoates.
Visualization of Electronic Effects
Figure 1: The "Push-Pull" mechanism affecting the carbonyl bond order in isonicotinates.[1]
Comparative Analysis: FTIR vs. Alternatives
While FTIR is the industry standard for functional group identification, it is essential to understand how it performs relative to alternative structural elucidation methods.[1]
Table 1: Performance Matrix for Ester Carbonyl Analysis[1]
Verdict: FTIR is the superior tool for rapid identification and monitoring of the ester functionality due to the high intensity of the carbonyl stretch. NMR is preferred for confirming the position of the ester relative to the nitrogen (isomer differentiation).
Experimental Data: Spectral Fingerprints
The following data summarizes the expected wavenumber ranges for methyl isonicotinate compared to its isomers and derivatives.
Protonation of N increases e- withdrawal (), stiffening .
Critical Insight: The formation of a salt (e.g., Isonicotinate Hydrochloride) typically shifts the carbonyl band to a higher wavenumber due to the intensified electron-withdrawing nature of the protonated pyridinium ring, provided the carbonyl oxygen itself is not involved in hydrogen bonding.
Validated Experimental Protocol
To ensure reproducible spectral data, the following protocol for ATR-FTIR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture uptake which can broaden the carbonyl peak.
Workflow Diagram
Figure 2: Standardized ATR-FTIR workflow for isonicotinate analysis.[1]
Step-by-Step Methodology
Instrument Setup: Use a standard FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR accessory.[1]
Parameter Configuration:
Resolution: 4 cm⁻¹ (Sufficient for solid-state bands).[1]
Sample Loading: Place approximately 5-10 mg of the isonicotinate solid onto the crystal.
Pressure Application: Apply force using the pressure arm until the preview spectrum shows typically 20-40% transmittance (or 0.4-0.8 Absorbance units) for the strongest peaks.[1] Caution: Over-pressure can damage softer crystals (ZnSe), though Diamond is robust.[1]
Data Analysis: Look for the sharp, intense band at ~1730 cm⁻¹.[1] Check for the presence of broad bands >3000 cm⁻¹ which would indicate hydrolysis to the acid (carboxylic
stretch).
References
NIST Chemistry WebBook. Infrared Spectra of Methyl Isonicotinate.[1] National Institute of Standards and Technology.[1] [Link][1]
Spectroscopy Online. The Carbonyl Group, Part VI: Esters and the Rule of Three. (2018).[1][2] [Link]
A Researcher's Guide to the Electron Ionization Mass Spectrometry Fragmentation of Ethyl 3-Isobutylisonicotinate
For professionals in drug discovery and chemical research, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug discovery and chemical research, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) serves as a molecular fingerprint, providing deep structural insights.[1] This guide offers a detailed analysis of the expected EI-MS fragmentation pattern of ethyl 3-isobutylisonicotinate, a substituted pyridine carboxylate. By understanding the causal mechanisms behind bond cleavages and rearrangements, researchers can confidently identify this and related structures.
This analysis is built upon the foundational principles of fragmentation for common organic functional groups, including aromatic systems, esters, and branched alkyl chains.[2] We will dissect the molecule's fragmentation pathway, compare it to simpler analogues to understand substituent effects, and provide a workflow for empirical analysis.
Pillar 1: Foundational Principles of Fragmentation
Under electron ionization, a molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a positively charged radical cation, known as the molecular ion (M⁺•).[2][3] This high-energy ion is unstable and rapidly undergoes a series of unimolecular reactions—fragmentations—to produce a collection of smaller, more stable ions. The most favorable fragmentation pathways are those that result in the formation of stable carbocations or resonance-stabilized ions.[3][4] For a molecule like ethyl 3-isobutylisonicotinate, we anticipate fragmentation pathways characteristic of its three key structural motifs: the stable pyridine ring, the reactive ethyl ester, and the branched isobutyl side chain.
Pillar 2: The Predicted Fragmentation Pathway of Ethyl 3-Isobutylisonicotinate
The structure of ethyl 3-isobutylisonicotinate (C₁₂H₁₇NO₂) has a molecular weight of 207.27 g/mol . Its fragmentation is a logical cascade of events originating from the molecular ion (m/z 207).
The Molecular Ion (m/z 207):
The presence of a conjugated aromatic pyridine ring lends considerable stability to the molecular ion.[5] Therefore, the M⁺• peak at m/z 207 is expected to be clearly observable, which is a critical reference point for interpreting the rest of the spectrum.[2]
Key Fragmentation Routes:
α-Cleavage at the Isobutyl Group (Benzylic Cleavage): The bond between the first and second carbon of the isobutyl chain is analogous to a benzylic position due to its proximity to the stabilizing pyridine ring. Cleavage of this bond results in the loss of a propyl radical (•C₃H₇, 43 Da), leading to a highly stable, resonance-stabilized cation at m/z 164 . This is often a very favorable fragmentation for alkyl-substituted aromatic systems.
Loss of the Ester Alkoxy Group: A classic fragmentation pathway for esters is the cleavage of the C-O bond, eliminating the alkoxy group as a radical.[5] For an ethyl ester, this involves the loss of an ethoxy radical (•OC₂H₅, 45 Da). This process yields a stable 3-isobutyl-isonicotinoyl acylium ion at m/z 162 .
McLafferty Rearrangement: Esters with a sufficiently long alkyl chain on the acyl side containing accessible γ-hydrogens can undergo a characteristic McLafferty rearrangement.[6] In this case, a hydrogen atom from the γ-position of the isobutyl group is transferred to the carbonyl oxygen via a six-membered transition state. This is followed by the elimination of a neutral alkene—in this case, isobutylene (C₄H₈, 56 Da). This rearrangement produces a radical cation at m/z 151 . This fragment corresponds to the molecular ion of ethyl isonicotinate itself, which would then undergo its own characteristic fragmentation.[7]
Loss of the Ethyl Group from the Ester: Another common pathway for ethyl esters is the loss of the ethyl group as a radical (•C₂H₅, 29 Da).[8] This fragmentation results in an ion at m/z 178 .
Cleavage within the Isobutyl Group: Simple cleavage within the isobutyl side chain can lead to the loss of a methyl radical (•CH₃, 15 Da), generating a fragment ion at m/z 192 . While possible, this is often less prominent than the major pathways that lead to more stabilized ions.
These primary fragmentation events create a characteristic pattern of ions that, taken together, confirm the molecule's structure.
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation routes originating from the molecular ion of ethyl 3-isobutylisonicotinate.
Caption: A standard workflow for GC-EI-MS analysis and interpretation.
Step-by-Step Protocol:
Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Instrument Setup: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC is used to separate the analyte from any impurities before it enters the MS.
Injection and Separation: Inject 1 µL of the sample into the GC. A standard non-polar column (e.g., DB-5ms) with a suitable temperature program will effectively resolve the analyte.
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is operated in Electron Ionization (EI) mode, typically at a standard energy of 70 eV.
Mass Analysis: The generated ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Data Interpretation:
Confirm the molecular ion peak at m/z 207.
Identify the base peak (the most intense peak) and other significant peaks.
Calculate the neutral losses (the mass difference between the molecular ion and fragment ions).
Match these neutral losses to the predicted fragmentation pathways (e.g., a loss of 43 corresponds to •C₃H₇, a loss of 45 to •OC₂H₅, a loss of 56 to C₄H₈).
Compare the resulting experimental spectrum to the patterns discussed in this guide to build a confident structural assignment.
By systematically applying these principles and comparative logic, researchers can leverage mass spectrometry to its full potential for the unambiguous structural characterization of novel compounds.
References
BenchChem. (2025). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides. Retrieved from
[1]2. RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from
[9]3. e-PG Pathshala. Subject Chemistry - Paper 12: Organic Spectroscopy, Module 26: General Fragmentation Rules. Retrieved from
[2]4. Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from
[10]5. ChemicalBook. Ethyl isonicotinate (1570-45-2) IR Spectrum. Retrieved from
[11]6. Brown, E. V., & Shambhu, M. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(14), 2002-2005. Retrieved from
[12]7. Doc Brown's Chemistry. Mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from
[8]8. PubChem. Ethyl isonicotinate. National Center for Biotechnology Information. Retrieved from
[7]9. ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from
[13]10. Michigan State University Department of Chemistry. Introduction to Mass Spectrometry - Fragmentation Mechanisms. Retrieved from
[4]11. PubChem. 2-Isobutylpyridine. National Center for Biotechnology Information. Retrieved from
[14]12. Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from
[5]14. National Institute of Standards and Technology. Ethyl nicotinate. NIST Chemistry WebBook. Retrieved from
[15]17. Chemguide. Fragmentation Patterns in Mass Spectra. Retrieved from
[3]19. PubChem. Ethyl Nicotinate. National Center for Biotechnology Information. Retrieved from
[16]20. eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from
25. Hu, Y., et al. (2018). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Journal of Agricultural and Food Chemistry, 66(15), 3845-3853. Retrieved from
[6]27. YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from
Technical Guide: Purity Validation of Ethyl 3-Isobutylisonicotinate via GC-MS
Executive Summary Ethyl 3-isobutylisonicotinate is a critical heterocyclic intermediate, frequently utilized in the synthesis of vesicular monoamine transporter 2 (VMAT2) inhibitors and other pyridine-based pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-isobutylisonicotinate is a critical heterocyclic intermediate, frequently utilized in the synthesis of vesicular monoamine transporter 2 (VMAT2) inhibitors and other pyridine-based pharmaceutical agents.[1][2] Its structural integrity—specifically the positioning of the isobutyl group relative to the ester—is paramount for downstream reaction efficacy.
While High-Performance Liquid Chromatography (HPLC) is often the default for final drug substances, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for this specific intermediate. The volatility of the ester functionality, combined with the structural elucidation power of Mass Spectrometry, makes GC-MS the gold standard for detecting isomeric impurities (e.g., ethyl 2-isobutylisonicotinate) that often co-elute in reverse-phase HPLC.
This guide provides a validated, self-correcting protocol for assessing the purity of ethyl 3-isobutylisonicotinate, designed for application scientists requiring rigorous structural confirmation.
Part 1: Strategic Comparison (GC-MS vs. Alternatives)
Before initiating the protocol, it is essential to justify the analytical selection. The table below contrasts GC-MS with HPLC-UV and NMR for this specific pyridine ester.
Feature
GC-MS (Recommended)
HPLC-UV
1H-NMR
Primary Mechanism
Volatility & Mass-to-Charge Ratio
Polarity & UV Absorption
Magnetic Resonance
Isomer Resolution
High (Separates positional isomers via boiling point differences)
Medium (Requires specialized chiral or phenyl-hexyl columns)
High (Distinct chemical shifts)
Impurity ID
Definitive (Spectral library matching)
Inferred (Retention time matching only)
Definitive (Structural elucidation)
Sensitivity (LOD)
High (< 0.05%)
Medium (< 0.1%)
Low (~ 1%)
Throughput
Moderate (20-30 min run)
Moderate (15-30 min run)
Low (Sample prep intensive)
Limitation
Requires thermal stability (Compound is stable < 300°C)
Poor peak shape for basic pyridines without buffers
Solvent: Ethyl Acetate (LC-MS Grade). Reasoning: High solubility for esters, low boiling point avoids solvent masking of early eluting volatiles.
Internal Standard (Optional): Dodecane or Naphthalene.
GC-MS Instrument Parameters
This method utilizes a standard non-polar capillary column, leveraging the boiling point differential of impurities.
Gas Chromatograph (GC) Settings:
Column: Agilent J&W DB-5MS (or equivalent); 30 m × 0.25 mm, 0.25 µm film thickness.
Why: The 5% phenyl polysiloxane phase provides excellent separation for non-polar to moderately polar esters.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split/Splitless.
Mode: Split (Ratio 20:1) to prevent column overload.
Temperature: 250°C.
Oven Program:
Initial: 60°C (Hold 1 min) – Focuses the solvent band.
Ramp 1: 20°C/min to 200°C.
Ramp 2: 10°C/min to 280°C (Hold 3 min).
Total Run Time: ~16 minutes.
Mass Spectrometer (MS) Settings:
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Transfer Line: 280°C.
Ionization: Electron Impact (EI) @ 70 eV.
Scan Range: 35 – 500 m/z.
Solvent Delay: 3.0 min (To protect filament from Ethyl Acetate peak).
Sample Preparation Workflow
Stock Solution: Weigh 10 mg of Ethyl 3-isobutylisonicotinate into a 10 mL volumetric flask. Dilute to volume with Ethyl Acetate (Concentration: 1000 µg/mL).
Working Solution: Dilute 100 µL of Stock Solution into 900 µL Ethyl Acetate (Concentration: 100 µg/mL).
Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.
Part 3: Data Analysis & Interpretation
Mass Spectrum Logic
The identification of ethyl 3-isobutylisonicotinate relies on characteristic fragmentation patterns.
Molecular Ion ([M]+): Look for a distinct peak at m/z ~207 (Calculation: C12H17NO2 = 207.27 g/mol ).
Base Peak: Likely m/z 162 ([M – OEt]+) or fragmentation of the isobutyl group.
Key Fragments:
[M - 29]+: Loss of ethyl group (m/z 178).
[M - 45]+: Loss of ethoxy group (-OEt), characteristic of ethyl esters (m/z 162).
Pyridine Ring Fragments: Characteristic ions at m/z 78, 51.
Impurity Profiling
Common impurities to monitor:
3-Isobutylisonicotinic Acid: Hydrolysis product. Will elute earlier or tail significantly due to polarity; often requires derivatization (BSTFA) if present in high amounts.
Ethyl Isonicotinate: Starting material (lacking isobutyl group). Molecular ion m/z 151.
Regioisomers: Ethyl 2-isobutylisonicotinate. These will have identical mass spectra (m/z 207) but distinct retention times.
Part 4: Visualization
Analytical Workflow Diagram
The following diagram outlines the decision matrix for the validation process.
Test: Prepare 5 concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot Area vs. Concentration.
Precision (Repeatability):
Requirement: RSD ≤ 2.0%.
Test: 6 replicate injections of the 100 µg/mL standard.
LOD/LOQ:
Target: LOQ should be ≤ 0.05% (relative to main peak) to detect trace isomers.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard reference for GC-MS methodology).
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (For general pyridine ester fragmentation patterns). Retrieved from [Link]
Hübschmann, H. J. (2015). Handbook of GC-MS: Fundamentals and Applications. Wiley-VCH.
Comparative lipophilicity (LogP) of ethyl vs methyl isonicotinates
Executive Summary Objective: This guide provides a technical comparison of the lipophilicity (LogP) of Methyl Isonicotinate and Ethyl Isonicotinate. It analyzes the structural impact of the methylene group increment on p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: This guide provides a technical comparison of the lipophilicity (LogP) of Methyl Isonicotinate and Ethyl Isonicotinate. It analyzes the structural impact of the methylene group increment on physicochemical properties and outlines standardized protocols (OECD 107/117) for experimental verification.
Key Finding: The transition from methyl to ethyl ester in the isonicotinate series results in a lipophilicity increase of approximately 0.5 to 1.0 log units . This shift significantly alters water solubility and membrane permeability, necessitating distinct formulation strategies in drug development.
Feature
Methyl Isonicotinate
Ethyl Isonicotinate
Impact of Change
CAS
2459-09-8
1570-45-2
N/A
Exp. LogP
~0.46 - 0.9
~1.43
Increased Lipophilicity
Calc. LogP (XLogP3)
0.9
1.4
+0.5 (Theoretical Increment)
pKa (Pyridine N)
3.26
3.45
Negligible Basicity Shift
Water Solubility
Slightly Soluble
Immiscible / Low
Decreased Solubility
Scientific Foundation: The Methylene Increment
The lipophilicity difference between these two compounds is governed by the methylene group contribution (
) . In homologous series, adding a single methylene unit (-CH₂-) typically increases LogP by approximately 0.5 units.
Methyl Isonicotinate: The methyl ester group (-COOCH₃) provides moderate polarity. The pyridine ring nitrogen (pKa ~3.[1][2]26) remains uncharged at physiological pH (7.4), ensuring that LogP
LogD.
Ethyl Isonicotinate: The ethyl ester group (-COOCH₂CH₃) adds steric bulk and hydrophobicity. Experimental data suggests a shift often exceeding the theoretical 0.5 unit, potentially due to the disruption of the hydration shell around the ester linkage or specific solvent-solute interactions in the octanol phase.
The following diagram illustrates the decision logic when selecting between these two esters based on required physicochemical properties.
Caption: Decision tree for selecting isonicotinate esters based on solubility vs. permeability requirements.
Detailed Comparative Analysis
The following data aggregates experimental and computational values. Note the distinction between Experimental LogP (measured) and Calculated LogP (theoretical).
Property
Methyl Isonicotinate
Ethyl Isonicotinate
Significance
Molecular Weight
137.14 g/mol
151.16 g/mol
Small increase affects diffusion slightly.
Experimental LogP
0.46 [1]
1.43 [2]
~1.0 unit difference (Experimentally larger than theory).
Predicted LogP
0.9 [3]
1.4 [4]
Follows standard +0.5 methylene rule.
pKa (25°C)
3.26 [1]
3.45 [2]
Both are neutral at pH 7.4.
Boiling Point
207-209 °C
219.5 °C
Ethyl ester has stronger London dispersion forces.
Physical State
Liquid / Low MP Solid
Liquid
Both handle easily in liquid handling systems.
Scientist's Note: The experimental LogP discrepancy (0.46 vs 1.43) highlights a critical "lipophilicity jump." While computational models predict a 0.5 increase, experimental data indicates the ethyl group renders the molecule significantly more lipophilic than the methyl analog. This makes the ethyl ester a superior candidate for passive transport across lipid bilayers, while the methyl ester is preferable for aqueous formulations.
Experimental Protocols for LogP Determination
To verify these values in your specific matrix, use the following standardized protocols.
Workflow Selection: Shake Flask vs. HPLC
Use this logic to choose the correct method for your laboratory.
Caption: Workflow for selecting OECD 107 (Shake Flask) or OECD 117 (HPLC) based on accuracy needs.
Protocol A: Shake Flask Method (OECD 107)
Best for: High accuracy, establishing a reference standard.
Applicability: Both Methyl and Ethyl Isonicotinates (LogP < 4).[3]
Preparation:
Pre-saturate n-octanol with water and water (distilled) with n-octanol for 24 hours. This prevents volume changes during the experiment.
Prepare a stock solution of the isonicotinate in the pre-saturated n-octanol.
Equilibration:
In a glass vial, combine the two phases at specific ratios (e.g., 1:1, 1:2, 2:1).
Critical Step: Vortex vigorously for 5 minutes, then shake mechanically for 1 hour at 25°C ± 1°C.
Centrifuge at 2500 rpm for 10 minutes to ensure complete phase separation.
Analysis:
Sample both phases.[4] Note: For the aqueous phase, use a glass syringe and expel the first few drops to avoid octanol contamination from the needle tip.
Analyze concentration using UV-Vis spectrophotometry (approx. 260-270 nm, determine
PubChem. (2025).[4] Methyl Isonicotinate (Compound).[1][3][5][6] National Library of Medicine. Retrieved from [Link]
PubChem. (2025).[4] Ethyl Isonicotinate (Compound).[2][3][4][6][7][8][9] National Library of Medicine. Retrieved from [Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Precision Benchmarking: Elemental Analysis vs. Orthogonal Techniques for Ethyl 3-isobutylisonicotinate
Executive Summary: The Purity Imperative Ethyl 3-isobutylisonicotinate ( ) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and lipid-modulating therapeutics. In pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Imperative
Ethyl 3-isobutylisonicotinate (
) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and lipid-modulating therapeutics. In pharmaceutical development, "Elemental Analysis" (EA) serves a dual function: it is the historical gold standard for establishing chemical identity (Combustion Analysis) and the modern regulatory requirement for safety (Elemental Impurities via ICP-MS).
This guide benchmarks the characterization of this specific pyridine ester, comparing traditional Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS). We address the specific chemical behaviors of the isonicotinate core—hygroscopicity and potential N-oxide formation—that often skew standard benchmarks.
The Theoretical Benchmark (The "Gold Standard")
Before experimental validation, the theoretical elemental composition serves as the absolute reference point. Deviations from these values indicate impurities (solvents, starting materials, or hydrolysis products).
The Challenge: Pyridine derivatives like ethyl 3-isobutylisonicotinate are often hygroscopic . A common failure mode in CHN analysis for this molecule is high Hydrogen (%H) and low Carbon (%C) due to trapped water or ethanol (from esterification).
The Protocol:
Pre-treatment: Sample must be dried in a vacuum oven at 40°C for 4 hours. Note: Avoid temperatures >60°C to prevent ester volatility or degradation.
Oxidation: Use Tungsten Trioxide (
) as a combustion aid to prevent the formation of refractory carbides common with aromatic rings.
Detection: Thermal Conductivity Detection (TCD).
Method B: Quantitative NMR (qNMR) – The Modern Alternative
Role: Absolute purity determination (Potency).
Mechanism: Ratio of integral signal area of the analyte vs. an internal standard (e.g., Maleic acid or TCNB).
Why it outperforms CHN:
Specificity: Differentiates between the target molecule and residual solvent (which CHN cannot do).
Structural Validation: Confirms the integrity of the ethyl ester group (quartet at ~4.4 ppm) and the isobutyl chain simultaneously.
Benchmark Data:
Signal to Monitor: The aromatic proton at position 2 or 6 of the pyridine ring (typically shifted downfield to ~8.5-8.7 ppm), which is distinct from most aliphatic impurities.
Method C: ICP-MS (Elemental Impurities)
Role: Regulatory Safety (ICH Q3D).[1]
Mechanism: Inductively Coupled Plasma Mass Spectrometry.[1]
Relevance: If a Palladium (Pd) or Copper (Cu) catalyst was used to install the isobutyl group or form the pyridine ring, CHN analysis is blind to these toxic residues.
Decision Matrix & Workflow
The following diagram illustrates the logical flow for validating Ethyl 3-isobutylisonicotinate, prioritizing qNMR for potency while retaining CHN for regulatory identity confirmation.
Figure 1: Analytical Decision Tree for Pyridine Ester Intermediates. Note the parallel use of qNMR and CHN to distinguish solvent entrapment from degradation.
Experimental Protocol: Validated CHN Workflow
To achieve the ±0.4% benchmark for Ethyl 3-isobutylisonicotinate, strict adherence to sample preparation is required.
Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.
Reagents: Acetanilide (Standard), Tungsten Trioxide (Combustion Aid).
System Blanking: Run 3 blank cycles (Helium carrier only) to purge atmospheric nitrogen.
Calibration: Analyze Acetanilide (K-factor calibration) until theoretical values are within ±0.1%.
Sample Weighing:
Weigh 1.5 – 2.5 mg of the dried ethyl 3-isobutylisonicotinate into a tin capsule.
Critical Step: If the oil is viscous, use a liquid injection autosampler or seal the tin capsule immediately to prevent moisture absorption (hygroscopicity management).
Combustion Parameters:
Combustion Temp: 975°C
Reduction Temp: 650°C
Oxygen Boost: 2-3 seconds (ensure complete oxidation of the pyridine ring).
Data Analysis: Compare "Found" vs. "Calculated."
Troubleshooting: If %N is correct but %C is low, the sample likely contains inorganic salts or moisture. If %C is high, residual non-polar solvent (Hexane/Toluene) is present.
Performance Comparison Table
Feature
Combustion Analysis (CHN)
Quantitative NMR (qNMR)
HRMS (ESI-TOF)
Primary Output
Bulk Purity (Weight %)
Absolute Purity (Molar %)
Molecular Formula ID
Sample Req.
2 mg (Destructive)
10 mg (Non-destructive)
< 0.1 mg
Precision
± 0.4% (Standard)
± 1.0% (Standard) ± 0.1% (Optimized)
< 5 ppm mass error
Solvent Blindness
High Risk (Cannot see solvent)
Low Risk (Quantifies solvent)
High Risk (Ion suppression)
Throughput
5 mins/sample
15 mins/sample
2 mins/sample
Best For...
Regulatory Identity (New Chemical Entity)
Potency Assignment & Standard Calibration
Impurity Identification
References
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2]Link
International Council for Harmonisation (ICH). (2019). Q3D(R2): Guideline for Elemental Impurities.[1]Link
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 225-243. Link
European Medicines Agency (EMA). (2000).[2] ICH Q6A: Test procedures and acceptance criteria for new drug substances and new drug products.[2][3][4][5][6]Link
American Chemical Society (ACS). (2017).[7] ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials.[7]Link
Operational Guide: Disposal Procedures for Ethyl 3-isobutylisonicotinate
Executive Summary Ethyl 3-isobutylisonicotinate is a functionalized pyridine ester, commonly utilized as an intermediate in the synthesis of NK-1 receptor antagonists (e.g., Rolapitant). Unlike simple organic solvents, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-isobutylisonicotinate is a functionalized pyridine ester, commonly utilized as an intermediate in the synthesis of NK-1 receptor antagonists (e.g., Rolapitant). Unlike simple organic solvents, this compound possesses a stable pyridine ring structure that resists standard biological degradation in wastewater treatment plants.
Immediate Directive:
DO NOT dispose of down the drain. This compound is toxic to aquatic life with long-lasting effects.[1]
DO NOT mix with nitric acid or strong oxidizers (Risk of violent nitration/oxidation).
DO segregate as Non-Halogenated Organic Waste intended for high-temperature incineration.
Chemical Hazard Profile
To ensure a self-validating safety system, operators must understand the properties dictating the disposal method.
Property
Specification (Typical for Class)
Operational Implication
Chemical Class
Pyridine Carboxylate Ester
Nitrogen-containing organic; requires high-temp incineration to prevent NOx release.
Flash Point
~87°C (Estimated based on Ethyl Isonicotinate)
Combustible Liquid (Class IIIA). Keep away from open flames and heat sources.
Reactivity
Acid/Base Sensitive
Hydrolyzes in strong acid/base; exothermic reaction with strong oxidizers.
Toxicity
Irritant (Skin/Eye), Aquatic Chronic
Must be double-contained to prevent environmental leaching.
Waste Code
D001 (Ignitable), Non-Halogenated
Segregate from halogenated solvents (e.g., DCM, Chloroform) to reduce disposal costs.
Pre-Disposal Treatment & Segregation
The following logic ensures chemical compatibility before the waste enters the central stream.
A. The "Self-Validating" Segregation Check
Before adding this chemical to a waste carboy, perform this mental check. If the answer to any is YES , do NOT mix:
Does the container hold Nitric Acid ? (Risk: Violent reaction/Nitrous fumes).
Does the container hold Peroxides ? (Risk: Explosion).[2]
Is the waste container made of Aluminum ? (Risk: Corrosion/Hydrogen evolution if hydrolysis occurs).
B. Quenching (Only for Reactive Mixtures)
If Ethyl 3-isobutylisonicotinate is present in a reaction mixture with residual reagents (e.g., Thionyl Chloride or Lithium Aluminum Hydride):
Cool the mixture to 0°C.
Quench carefully with isopropanol or ethyl acetate, followed by water.
Neutralize to pH 6–8.
Separate phases if necessary; the organic layer containing the ester goes to the Organic Waste stream.
Step-by-Step Disposal Protocol
Phase 1: Waste Collection
Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass carboy. Avoid metal containers due to potential hydrolysis acidity.
Filtration: If the waste contains solid drying agents (e.g., MgSO₄) or catalyst residues (Pd/C), filter the liquid into the carboy. Dispose of the solid filter cake separately as Solid Hazardous Waste .
Transfer: Pour the liquid Ethyl 3-isobutylisonicotinate (or solution) into the carboy using a funnel to prevent spillage. Leave 10% headspace for vapor expansion.
Phase 2: Labeling
Affix a hazardous waste tag immediately upon the first drop entering the container.
Constituents: List "Ethyl 3-isobutylisonicotinate" and the primary solvent (e.g., "Ethyl Acetate").
Hazard Checkbox: Mark [x] Flammable/Combustible and [x] Toxic/Irritant.
Phase 3: Storage & Pickup[3]
Store in a Secondary Containment Tray inside a flammable storage cabinet.
Ensure the cap is tightly closed when not in use.
Schedule pickup within 90 days (or per local regulations) of the start date.
Visualized Decision Workflow
The following diagram illustrates the logical flow for disposing of this specific intermediate, ensuring no critical decision points are missed.
Figure 1: Decision logic for segregating Ethyl 3-isobutylisonicotinate waste streams.
Emergency Response (Spills)[1][3]
In the event of a spill outside of a fume hood:
Evacuate & Ventilate: Remove ignition sources. The vapor may cause dizziness.[1]
PPE: Don Nitrile gloves (double gloved), lab coat, and safety goggles.
Containment: Surround the spill with absorbent socks or pillows.
Absorption: Cover the liquid with vermiculite or sand.[3][4] Do not use sawdust (combustible).
Disposal: Scoop the absorbed material into a wide-mouth jar. Label as "Solid Waste: Debris contaminated with Pyridine Ester."
Regulatory Compliance & References
Regulatory Status:
RCRA: Not specifically P-listed or U-listed, but regulated as Characteristic Waste (Ignitable D001) if flash point <60°C, or generally as Toxic Waste depending on state regulations.
TSCA: Ensure compliance with R&D exemption rules if the substance is not on the active inventory list.
References:
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Ignitability. 40 CFR 261.21. Retrieved from [Link][4]
PubChem. Compound Summary: Ethyl 3-isobutyl-4-pyridinecarboxylate. Retrieved from [Link]